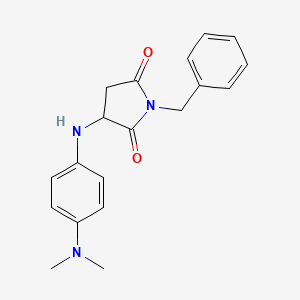

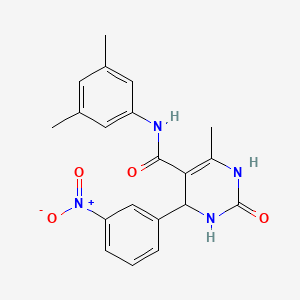

1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

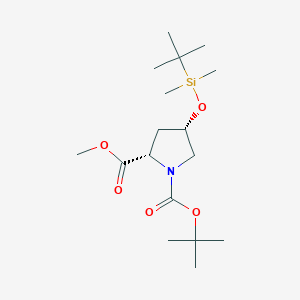

“1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione” is an organic compound that belongs to the class of alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, leading to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, a benzyl group, and a dimethylamino phenyl group . The lone pair on the nitrogen atom interacts with the delocalized electrons in the benzene ring .Applications De Recherche Scientifique

Chemical Synthesis and Modification

The synthesis of novel compounds using 1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione or related structures has been a significant area of research. For instance, the modification of the Hantzsch reaction with p-(dimethylamino)benzaldehyde has led to the synthesis of previously unknown compounds, showcasing the versatility of these chemical frameworks in generating novel heterocyclic compounds (Dzvinchuk et al., 2007). Similarly, the development of low-molecular weight compounds for potential application in electroluminescent layers illustrates the compound's utility in materials science (Dobrikov et al., 2011).

Electroluminescent Applications

Research on new low-molecular weight compounds, including those similar to this compound, for use in organic light-emitting devices (OLEDs) indicates the potential of these compounds in the development of electroluminescent materials. These studies focus on the synthesis and photophysical properties of compounds in solution and polymer films, aiming to enhance the performance of OLEDs (Dobrikov et al., 2011).

Advanced Material Synthesis

The compound's framework has been utilized in the synthesis of advanced materials, such as conducting polymers. These materials are synthesized from monomers that exhibit low oxidation potentials, indicating the compound's contribution to creating polymers with stable electrical conductivity. Such materials are promising for various electronic applications, demonstrating the compound's relevance in the field of conductive materials (Sotzing et al., 1996).

Herbicidal Activities

The synthesis of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives and their evaluation as candidate herbicides underline the potential of derivatives of this compound in agriculture. These compounds exhibit significant herbicidal activities, highlighting an application in the development of new agricultural chemicals (Zhu et al., 2005).

Mécanisme D'action

Target of Action

It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives are known to interact with their targets in a way that is influenced by the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives are known to interact with various biochemical pathways, influencing biological activity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The pyrrolidine ring and its derivatives are known to have a wide range of biological activities .

Action Environment

It is known that the biological profile of pyrrolidine derivatives can be influenced by the different binding mode to enantioselective proteins .

Propriétés

IUPAC Name |

1-benzyl-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-21(2)16-10-8-15(9-11-16)20-17-12-18(23)22(19(17)24)13-14-6-4-3-5-7-14/h3-11,17,20H,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRLRNFOBMVWIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2410007.png)

![5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2410014.png)

![3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2410017.png)

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-nitrobenzamide](/img/structure/B2410021.png)

![Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride](/img/structure/B2410022.png)

![2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2410028.png)